molecular formula C19H19N3O3 B2831650 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-69-1

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2831650
CAS No.: 421575-69-1
M. Wt: 337.379
InChI Key: GCBVHRAWYMQVCP-UHFFFAOYSA-N
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Description

The compound “4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains functional groups such as an amide, a ketone, and a methoxy group. These functional groups suggest that the compound may have interesting chemical properties .

Scientific Research Applications

Antidiabetic Screening

A study by Lalpara et al. (2021) focuses on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives. These compounds, including 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, were evaluated for their antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of these derivatives in the development of antidiabetic drugs (Lalpara et al., 2021).

Antiplatelet and Anticardiac Activity

Chatterjee et al. (2010) reported on the synthesis of ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound showed significant antiplatelet activity and moderate anticardiac activity. This discovery suggests the potential use of these compounds in cardiovascular therapies (Chatterjee et al., 2010).

Thermodynamic Properties

Klachko et al. (2020) explored the thermodynamic properties of various esters, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study involved combustion energies and enthalpy calculations, demonstrating the chemical's potential for various scientific applications (Klachko et al., 2020).

Synthesis through Biginelli Reaction

Gein et al. (2018) conducted a study on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction. This method offers a more efficient approach to synthesizing such compounds, which can be crucial in pharmaceutical and chemical research (Gein et al., 2018).

Antifungal Activity

Hanafy (2011) investigated the antifungal activity of new pyrido[2,3-d]pyrimidine derivatives. These derivatives, including this compound, displayed significant efficacy against fungal infections, indicating their potential as antifungal agents (Hanafy, 2011).

Properties

IUPAC Name

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-16(18(23)21-14-8-4-3-5-9-14)17(22-19(24)20-12)13-7-6-10-15(11-13)25-2/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVHRAWYMQVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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